Cas no 1602660-35-4 (1-chloro-3-{(2-iodocyclohexyl)oxymethyl}benzene)

1-chloro-3-{(2-iodocyclohexyl)oxymethyl}benzene 化学的及び物理的性質
名前と識別子
-
- 1-chloro-3-{(2-iodocyclohexyl)oxymethyl}benzene
- 1602660-35-4
- 1-chloro-3-{[(2-iodocyclohexyl)oxy]methyl}benzene
- EN300-1134908
-
- インチ: 1S/C13H16ClIO/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15/h3-5,8,12-13H,1-2,6-7,9H2
- InChIKey: MILXLQKTMMUWFU-UHFFFAOYSA-N
- ほほえんだ: IC1CCCCC1OCC1C=CC=C(C=1)Cl
計算された属性
- せいみつぶんしりょう: 349.99344g/mol
- どういたいしつりょう: 349.99344g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- 疎水性パラメータ計算基準値(XlogP): 4.7
1-chloro-3-{(2-iodocyclohexyl)oxymethyl}benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1134908-0.25g |
1-chloro-3-{[(2-iodocyclohexyl)oxy]methyl}benzene |
1602660-35-4 | 95% | 0.25g |
$642.0 | 2023-10-26 | |
Enamine | EN300-1134908-10.0g |
1-chloro-3-{[(2-iodocyclohexyl)oxy]methyl}benzene |
1602660-35-4 | 10g |
$3622.0 | 2023-06-09 | ||
Enamine | EN300-1134908-10g |
1-chloro-3-{[(2-iodocyclohexyl)oxy]methyl}benzene |
1602660-35-4 | 95% | 10g |
$3007.0 | 2023-10-26 | |
Enamine | EN300-1134908-5g |
1-chloro-3-{[(2-iodocyclohexyl)oxy]methyl}benzene |
1602660-35-4 | 95% | 5g |
$2028.0 | 2023-10-26 | |
Enamine | EN300-1134908-0.5g |
1-chloro-3-{[(2-iodocyclohexyl)oxy]methyl}benzene |
1602660-35-4 | 95% | 0.5g |
$671.0 | 2023-10-26 | |
Enamine | EN300-1134908-2.5g |
1-chloro-3-{[(2-iodocyclohexyl)oxy]methyl}benzene |
1602660-35-4 | 95% | 2.5g |
$1370.0 | 2023-10-26 | |
Enamine | EN300-1134908-5.0g |
1-chloro-3-{[(2-iodocyclohexyl)oxy]methyl}benzene |
1602660-35-4 | 5g |
$2443.0 | 2023-06-09 | ||
Enamine | EN300-1134908-1g |
1-chloro-3-{[(2-iodocyclohexyl)oxy]methyl}benzene |
1602660-35-4 | 95% | 1g |
$699.0 | 2023-10-26 | |
Enamine | EN300-1134908-0.05g |
1-chloro-3-{[(2-iodocyclohexyl)oxy]methyl}benzene |
1602660-35-4 | 95% | 0.05g |
$587.0 | 2023-10-26 | |
Enamine | EN300-1134908-0.1g |
1-chloro-3-{[(2-iodocyclohexyl)oxy]methyl}benzene |
1602660-35-4 | 95% | 0.1g |
$615.0 | 2023-10-26 |
1-chloro-3-{(2-iodocyclohexyl)oxymethyl}benzene 関連文献
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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7. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
1-chloro-3-{(2-iodocyclohexyl)oxymethyl}benzeneに関する追加情報
1-Chloro-3-{(2-Iodocyclohexyl)oxymethyl}Benzene (CAS No. 1602660-35-4): A Comprehensive Overview
1-Chloro-3-{(2-iodocyclohexyl)oxymethyl}benzene, also known by its CAS registry number 1602660-35-4, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a chlorobenzene moiety with a cyclohexyl group substituted with an iodine atom and an oxymethyl bridge. The compound's structure makes it a valuable tool in exploring various chemical reactions and applications, particularly in the synthesis of bioactive molecules.
The synthesis of 1-chloro-3-{(2-iodocyclohexyl)oxymethyl}benzene involves a series of carefully designed organic reactions, including nucleophilic substitution, oxidation, and coupling processes. Recent advancements in synthetic methodologies have enabled chemists to optimize the production of this compound, ensuring higher yields and improved purity. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions to construct the oxymethyl bridge efficiently, which has significantly streamlined the synthesis process.
One of the most notable applications of 1-chloro-3-{(2-iodocyclohexyl)oxymethyl}benzene lies in its role as an intermediate in the synthesis of complex heterocyclic compounds. These compounds are often precursors to biologically active molecules, such as antibiotics, antiviral agents, and anticancer drugs. For example, studies have demonstrated that derivatives of this compound can exhibit potent inhibitory effects against certain enzymes involved in cancer cell proliferation. This highlights its potential as a lead compound in drug discovery programs.
In addition to its role in pharmaceutical research, 1-chloro-3-{(2-iodocyclohexyl)oxymethyl}benzene has also been utilized in materials science applications. Its unique electronic properties make it a candidate for use in organic electronics, such as semiconductors and light-emitting diodes (LEDs). Recent research has focused on modifying the compound's structure to enhance its electron transport properties, which could pave the way for its integration into next-generation electronic devices.
The compound's reactivity is another area of interest for researchers. The presence of both chlorine and iodine substituents introduces a level of complexity to its reactivity profile, making it a versatile building block for various transformations. For instance, the iodine atom can act as a leaving group in substitution reactions, enabling the introduction of diverse functional groups. Similarly, the chlorine atom can participate in electrophilic aromatic substitution reactions under specific conditions.
From an environmental standpoint, understanding the degradation pathways and toxicity profile of 1-chloro-3-{(2-iodocyclohexyl)oxymethyl}benzene is crucial for ensuring safe handling and disposal practices. Recent studies have investigated its biodegradation under aerobic and anaerobic conditions, revealing that microbial communities play a significant role in breaking down this compound into less harmful byproducts.
In conclusion, 1-chloro-3-{(2-iodocyclohexyl)oxymethyl}benzene (CAS No. 1602660-35-4) is a multifaceted compound with applications spanning organic synthesis, pharmaceutical research, materials science, and environmental chemistry. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop novel compounds with tailored properties. As advancements in synthetic chemistry continue to unfold, this compound is poised to play an even more prominent role in driving innovation across various scientific disciplines.
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